molecular formula C9H10N2 B126297 2-Amino-3,5-dimethylbenzonitrile CAS No. 146351-93-1

2-Amino-3,5-dimethylbenzonitrile

Cat. No. B126297
M. Wt: 146.19 g/mol
InChI Key: VCWAINGMZPOJFI-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethylbenzonitrile is a compound that belongs to the class of organic molecules known as benzonitriles. It is characterized by a benzene ring substituted with amino and nitrile functional groups, as well as methyl groups at specific positions on the ring. Although the provided papers do not directly discuss 2-amino-3,5-dimethylbenzonitrile, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the chemistry of 2-amino-3,5-dimethylbenzonitrile.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of various substituted benzonitriles and chromenes . These reactions can be catalyzed by organocatalysts such as urea and can occur under microwave irradiation or at room temperature. The overall yields of these reactions can be high, indicating efficient synthetic routes .

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction data . These structures often feature planar aromatic rings with substituents that can be nearly coplanar or twisted depending on their size and electronic properties . The dihedral angles between rings and the conformation of fused ring systems are also characterized, providing insight into the three-dimensional arrangement of atoms in these molecules .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 2-amino-3,5-dimethylbenzonitrile, they do describe the reactivity of similar compounds. For instance, the presence of amino and nitrile groups can facilitate the formation of hydrogen bonds, which can influence the reactivity and interaction of these molecules with other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-visible spectroscopy . These techniques provide information on the functional groups present, molecular geometry, and electronic properties. Theoretical calculations, such as density functional theory (DFT), can also be used to predict and analyze the properties of these molecules, including their nonlinear optical behavior and thermodynamic properties . Additionally, molecular docking studies can suggest potential biological activities, such as antimicrobial properties .

Scientific Research Applications

Structural and Crystal Properties

  • Structure and Crystal Packing : Studies have shown the pyramidal character of the amino N atom in related compounds like 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile, indicating significant angular displacement in their structures (Heine et al., 1994).

Potential in Drug Development

  • Multipotent Drug Properties : Research on similar compounds, like 2-aminopyridine-3,5-dicarbonitriles, revealed potential as multipotent drugs with applications in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).

Chemical Analysis and Reactivity

  • Spectral Analysis and Reactivity : Studies involving compounds like 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have contributed to understanding chemical reactivity and thermodynamic properties through spectral analysis (Fatma et al., 2015).

Synthesis and Applications in Organic Chemistry

  • Facile Synthesis of Derivatives : The compound has been used in the synthesis of derivatives like tetrahydropyrimido[4,5-b]-quinoline, with studies exploring their reactivity towards different reagents (Elkholy & Morsy, 2006).

Applications in Medical Research

  • Anticancer Activity : Research on related compounds such as 1-cyanoacetyl-3,5-dimethylpyrazole has been conducted to evaluate anticancer activity, highlighting the potential medicinal applications of similar compounds (Metwally et al., 2016).

Photophysical Properties

  • Electron Energy Loss and Excited States Study : The study of compounds like 4-N,N-dimethylaminobenzonitrile and its derivatives helped in understanding the electron energy loss and the properties of singlet and triplet excited states (Bulliard et al., 1999).

Chemical Reactions and Modifications

  • Nitration and Rearrangement Reactions : Research on dimethylbenzonitriles, closely related to 2-amino-3,5-dimethylbenzonitrile, shows interesting nitration reactions and the formation of specific adducts and their subsequent rearrangement (Fischer & Greig, 1973).

Chemical Complex Formation and Evaluation

  • Spectral Characterization and Biological Evaluation : Studies have been conducted on the formation of complexes with 2-aminobenzonitrile, investigating their spectral characterization and biological evaluation (Govindharaju et al., 2019).

Electronic Transport and Optical Properties

  • Electronic Transport Behavior as Optical Molecular Switch : The study of compounds like 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile, similar in structure, helped in understanding their electronic transport properties and their potential as optical molecular switches (Farbodnia et al., 2021).

properties

IUPAC Name

2-amino-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWAINGMZPOJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dimethylbenzonitrile

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethylaniline (9.80 g, 80.9 mmol) in dichloromethane (200 mL) at 0° C. was added N-bromosuccinimide (15.1 g, 84.9 mmol) slowly. The mixture was allowed to warmed to room temperature and stirred at room temperature overnight before it was washed with 1 N NaOH. The organic layer was worked up and concentrated as usual. The residue was dissolved in N,N-dimethylformamide (120 mL) followed by the addition of cuprous cyanide (14.5 g, 161.8 mmol). The mixture was heated under reflux for 8 h and then allowed to cool to rt and poured into water (1 L). The mixture was treated with excess ethylenediamine and the precipitate was filtered, redissolved in ethyl acetate, dried with MgSO4 and then concentrated to give the desired compound as an oil (6.7 g, 55%).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nakhai, B Stensland, PH Svensson, J Bergman - 2010 - Wiley Online Library
3‐Substituted 3,4‐dihydro‐4‐imino‐1,2,3‐benzotriazine derivatives 7 were formed from 2‐azidobenzonitriles 4 as starting materials on treatment with Grignard or lithium organic …
C Wu, ER Decker, N Blok, H Bui, TJ You… - Journal of medicinal …, 2004 - ACS Publications
Sitaxsentan (1) (Wu et al. J. Med. Chem. 1997, 40, 1690) is our first endothelin antagonist being evaluated in clinical trials. It has demonstrated biological effects in an acute …
Number of citations: 131 pubs.acs.org

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